1,3-Bis(4-chlorobenzyl)-2-(cyclohex-3-en-1-yl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE is a synthetic organic compound with the molecular formula C23H26Cl2N2 It is characterized by the presence of two 4-chlorophenylmethyl groups and a cyclohex-3-en-1-yl group attached to an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE typically involves the reaction of 4-chlorobenzyl chloride with cyclohex-3-en-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the intermediate product, which is then cyclized to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(2-METHOXYNAPHTHALEN-1-YL)IMIDAZOLIDINE: Similar structure but with a methoxynaphthalene group instead of a cyclohex-3-en-1-yl group.
1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(PHENYL)IMIDAZOLIDINE: Similar structure but with a phenyl group instead of a cyclohex-3-en-1-yl group.
Uniqueness
1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE is unique due to the presence of the cyclohex-3-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C23H26Cl2N2 |
---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1,3-bis[(4-chlorophenyl)methyl]-2-cyclohex-3-en-1-ylimidazolidine |
InChI |
InChI=1S/C23H26Cl2N2/c24-21-10-6-18(7-11-21)16-26-14-15-27(17-19-8-12-22(25)13-9-19)23(26)20-4-2-1-3-5-20/h1-2,6-13,20,23H,3-5,14-17H2 |
InChI-Schlüssel |
IWAXPVCBPVNXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.